(S)-(+)-2-Benzylamino-1-phenylethanol

Catalog No.
S679521
CAS No.
51096-49-2
M.F
C15H17NO
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Benzylamino-1-phenylethanol

CAS Number

51096-49-2

Product Name

(S)-(+)-2-Benzylamino-1-phenylethanol

IUPAC Name

(1S)-2-(benzylamino)-1-phenylethanol

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1

InChI Key

XAOCLQUZOIZSHV-OAHLLOKOSA-N

SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O

Catalyst Precursor:

(S)-(+)-2-Benzylamino-1-phenylethanol serves as a crucial starting material for synthesizing iron catalysts. These catalysts are particularly effective in oxidizing secondary alcohols and benzylic methylene groups. A research article published in the Journal of the American Chemical Society demonstrates the utilization of this compound in preparing such catalysts. []

(S)-(+)-2-Benzylamino-1-phenylethanol is an organic compound with the molecular formula C₁₅H₁₇NO and a molecular weight of approximately 227.3 g/mol. It is classified as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group attached to a phenylethyl backbone. This compound exists as a chiral molecule, with the (S)-enantiomer being particularly significant in various chemical and biological applications. Its structure allows for diverse interactions, making it a valuable compound in synthetic organic chemistry and pharmacology .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, such as benzylaminoacetophenone.
  • Reduction: The amino group can be reduced to yield secondary or tertiary amines, like N-benzyl-N-phenylethanamine.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or esters, leading to compounds like 2-(Benzylamino)-1-phenylethyl chloride.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution.

Research indicates that (S)-(+)-2-Benzylamino-1-phenylethanol exhibits various biological activities. It has been studied for its potential in:

  • Chiral separation: It serves as a component in chiral stationary phases for chromatography, effectively separating enantiomers of various compounds.
  • Pharmacological effects: Its structural similarity to other biologically active compounds suggests potential roles in modulating biological pathways, although specific mechanisms remain under investigation .

The synthesis of (S)-(+)-2-Benzylamino-1-phenylethanol typically involves the reaction of benzylamine with phenylacetaldehyde. This process can be catalyzed by either acids or bases, leading to the formation of an imine intermediate followed by reduction to yield the final product. Industrial methods may employ continuous flow reactors to enhance yield and purity .

General Synthetic Route

  • Condensation: Benzylamine reacts with phenylacetaldehyde to form an imine.
  • Reduction: The imine is reduced using suitable reducing agents (e.g., sodium borohydride) to produce (S)-(+)-2-Benzylamino-1-phenylethanol .

(S)-(+)-2-Benzylamino-1-phenylethanol has several applications, including:

  • Intermediate in Synthesis: It is used as an intermediate in the synthesis of aziridines and other complex organic molecules.
  • Chiral Stationary Phase: It is employed in chromatographic techniques for separating enantiomers due to its chiral nature.
  • Catalyst Preparation: It serves as a precursor in preparing iron catalysts for oxidation reactions involving secondary alcohols .

Studies have shown that (S)-(+)-2-Benzylamino-1-phenylethanol interacts with various biological targets due to its functional groups. Its unique structure allows it to engage in hydrogen bonding and π-π interactions, which are critical in biological systems. Research continues to explore its potential therapeutic applications and interactions with different biomolecules .

Several compounds share structural similarities with (S)-(+)-2-Benzylamino-1-phenylethanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-phenylethanolSimplest member of phenylethanolaminesLacks the benzyl group; simpler structure
PhenylephrineContains a hydroxyl group and a phenolic structurePrimarily used as a decongestant; different biological activity
EphedrineSimilar amino alcohol structureKnown stimulant; distinct pharmacological properties
2-(Benzylamino)-2-hydroxyalkyl derivativesVariations in alkyl chain lengthDifferent reactivity profiles based on alkyl substitution

(S)-(+)-2-Benzylamino-1-phenylethanol stands out due to its specific combination of functional groups and its chiral nature, allowing it to participate in diverse

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-Benzylamino-1-phenylethanol

Dates

Modify: 2023-08-15

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